Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C14H21NO5. It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety through a flexible ethoxyethoxyethyl chain. This compound is often used in various chemical and biological applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate typically involves multiple steps, including protection, etherification, and substitution reactions. One common method involves the protection of the hydroxyl group, followed by etherification to introduce the ethoxyethoxyethyl chain. The final step involves the formation of the carbamate group through a reaction with benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyethoxyethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethoxyethoxyethyl chain provides flexibility, allowing the compound to interact with various targets effectively.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- Benzyl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbamate
Uniqueness
Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate is unique due to its specific combination of functional groups and flexible chain structure. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
benzyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H19NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,7H,6,8-12H2,(H,15,17) |
InChI Key |
PLSBJINOKWXKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.